molecular formula C10H11ClO5S B1629694 Methyl 3-(chlorosulfonyl)-4-ethoxybenzoate CAS No. 932896-53-2

Methyl 3-(chlorosulfonyl)-4-ethoxybenzoate

Cat. No.: B1629694
CAS No.: 932896-53-2
M. Wt: 278.71 g/mol
InChI Key: ASTTYDPQDKZQDL-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-4-ethoxybenzoate is an organosulfur compound that features a benzoate ester functional group along with chlorosulfonyl and ethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(chlorosulfonyl)-4-ethoxybenzoate can be synthesized through a multi-step process. One common method involves the chlorosulfonylation of methyl 4-ethoxybenzoate. This reaction typically uses chlorosulfonic acid as the chlorosulfonylating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale chlorosulfonylation reactors. These reactors are designed to handle the exothermic nature of the reaction and ensure efficient mixing of reactants. The process may also include steps for purification and isolation of the final product to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-4-ethoxybenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Reduction: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., ethylamine) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in polar solvents like acetone or dimethylformamide.

    Reduction: Reducing agents such as tin(II) chloride or sodium borohydride can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and thiols.

    Reduction: Products include sulfonamides and thiols.

    Hydrolysis: The major product is 3-(chlorosulfonyl)-4-ethoxybenzoic acid.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-4-ethoxybenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organosulfur compounds.

    Medicinal Chemistry: It is used in the development of sulfonamide-based drugs due to its ability to form stable sulfonamide linkages.

    Polymer Chemistry: It is utilized in the synthesis of sulfonated polymers, which have applications in ion exchange membranes and fuel cells.

    Biological Research: It is used as a reagent for the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

Mechanism of Action

The mechanism of action of methyl 3-(chlorosulfonyl)-4-ethoxybenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(chlorosulfonyl)benzoate: Lacks the ethoxy group, making it less sterically hindered.

    Methyl 4-(chlorosulfonyl)benzoate: The position of the chlorosulfonyl group is different, affecting its reactivity.

    Ethyl 3-(chlorosulfonyl)-4-ethoxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 3-(chlorosulfonyl)-4-ethoxybenzoate is unique due to the presence of both the chlorosulfonyl and ethoxy groups, which provide a balance of reactivity and steric hindrance. This makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl 3-chlorosulfonyl-4-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO5S/c1-3-16-8-5-4-7(10(12)15-2)6-9(8)17(11,13)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTTYDPQDKZQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640052
Record name Methyl 3-(chlorosulfonyl)-4-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932896-53-2
Record name Methyl 3-(chlorosulfonyl)-4-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(chlorosulfonyl)-4-ethoxybenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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